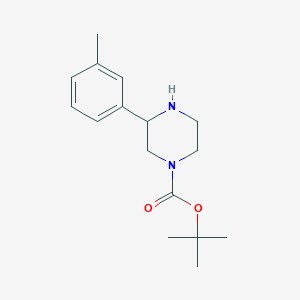

1-Boc-3-M-tolylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-18(9-8-17-14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBHBWSKAGCUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCN2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857148 | |

| Record name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886766-73-0 | |

| Record name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Boc-3-m-tolylpiperazine in Drug Discovery

This technical guide details the research applications, synthetic utility, and handling of 1-Boc-3-m-tolylpiperazine (tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate).

Compound Profile & Structural Significance[1][2][3][4][5]

This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase pathways. It belongs to the class of C-aryl piperazines , which are distinct from the more common N-aryl piperazines (like mCPP).

Chemical Identity[1][3][4][6][7][8]

-

IUPAC Name: tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate

-

CAS Number: 886766-73-0[1]

-

Molecular Formula: C₁₆H₂₄N₂O₂

-

Molecular Weight: 276.37 g/mol

-

Key Structural Features:

-

N1-Boc Protection: The tert-butoxycarbonyl group at position 1 renders the nitrogen non-nucleophilic, allowing selective chemistry at the N4 position.

-

C3-Aryl Substituent: The meta-tolyl group at carbon 3 introduces a chiral center (unless racemic) and significant steric bulk. This restricts the conformational flexibility of the piperazine ring, often enhancing receptor subtype selectivity compared to unsubstituted piperazines.

-

Pharmacophore Utility

In medicinal chemistry, the 3-arylpiperazine scaffold is a "privileged structure" found in:

-

NK1 Receptor Antagonists: The C3-aryl group mimics the phenylalanine residues of Substance P, blocking its binding.

-

Serotonin (5-HT) Modulators: Unlike N-aryl piperazines which often act as non-selective agonists, C-aryl derivatives are frequently used to fine-tune antagonist activity at 5-HT2A and 5-HT2C receptors.

-

Peptidomimetics: The constrained ring acts as a

-turn mimetic, stabilizing peptide secondary structures.

Synthetic Utility: The Orthogonal Strategy

The primary value of this compound lies in its ability to facilitate orthogonal functionalization . The Boc group protects the N1 amine, leaving the N4 amine free for derivatization. This allows researchers to build asymmetric piperazine ligands with high precision.

Core Workflow

-

N4-Derivatization: The free secondary amine at N4 is reacted via alkylation, reductive amination, or Buchwald-Hartwig amination.

-

Boc-Deprotection: The N1 protecting group is removed under acidic conditions.

-

N1-Functionalization: The newly liberated N1 amine is derivatized to complete the synthesis.

Visualization: Synthesis Pathway

The following diagram illustrates the standard workflow for incorporating this scaffold into a drug candidate.

Caption: Step-wise functionalization strategy using this compound to generate asymmetric ligands.

Experimental Protocols

Protocol A: N4-Reductive Amination

This method is preferred for attaching alkyl chains to the N4 position without risk of over-alkylation (quaternization).

Reagents:

-

This compound (1.0 equiv)

-

Aldehyde/Ketone (1.1 equiv)[2]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

Procedure:

-

Dissolution: Dissolve this compound in DCM (0.1 M concentration).

-

Activation: Add the aldehyde and catalytic acetic acid. Stir at room temperature for 30 minutes to form the iminium ion.

-

Reduction: Cool to 0°C and add STAB portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Boc-Deprotection (TFA Method)

Standard removal of the Boc group to liberate the N1 amine.

Reagents:

-

N4-substituted intermediate (from Protocol A)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Preparation: Dissolve the intermediate in DCM (0.1 M).

-

Addition: Add TFA dropwise at 0°C. The final ratio should be approximately 1:1 to 1:4 (TFA:DCM) depending on substrate sensitivity.

-

Reaction: Stir at room temperature for 1–2 hours. CO₂ gas evolution will occur.

-

Workup (Critical): Concentrate the reaction mixture in vacuo to remove excess TFA. Co-evaporate with toluene or diethyl ether to remove residual acid.

-

Free Basing: The product exists as a TFA salt. To obtain the free base, dissolve in DCM and wash with saturated NaHCO₃ or use a basic ion-exchange resin.

Medicinal Chemistry Applications

Target Class: Neurokinin-1 (NK1) Antagonists

Research has shown that the 3-phenylpiperazine core is a bioisostere for the quinuclidine core found in older NK1 antagonists. The m-tolyl group specifically aids in hydrophobic packing against the receptor wall.

-

Mechanism: The piperazine nitrogen (N1) often forms a salt bridge with a conserved aspartate residue in the receptor, while the C3-aryl group occupies a hydrophobic pocket.

-

Reference: Structure-activity relationship (SAR) studies on NK1 antagonists highlight the necessity of the C3-aromatic substituent for high-affinity binding [1].

Target Class: Urotensin-II Receptor

Piperazine derivatives with bulky C3 substituents have been identified as potent antagonists for the Urotensin-II receptor, a target for cardiovascular applications. The this compound serves as the precursor for the "left-hand" side of these molecules.

Data Summary: Comparative Scaffold Properties

| Property | N-Aryl Piperazine (e.g., mCPP) | C-Aryl Piperazine (e.g., 3-m-tolyl) |

| Conformation | Flexible Chair | Restricted Chair (Equatorial Aryl) |

| Chirality | Achiral | Chiral (C3 center) |

| Primary Use | 5-HT Agonists/Releasers | NK1/GPCR Antagonists |

| Metabolic Stability | Prone to aromatic hydroxylation | Aryl group sterically hinders metabolism |

Safety and Handling

-

Hazards: As a secondary amine derivative, it may be irritating to eyes, skin, and the respiratory tract.

-

Storage: Store at 2–8°C. The Boc group is acid-sensitive; avoid exposure to HCl vapors or acidic atmosphere during storage.

-

Stereochemistry Warning: Commercial supplies may be racemic or enantiopure. Verify the specific rotation (

) if a single enantiomer is required for chiral synthesis.

References

-

Design and Synthesis of Piperazine Derivatives

- Source: Lopez-Rodriguez, M. L., et al. (1997). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines." Journal of Medicinal Chemistry.

- Context: Describes the SAR of arylpiperazines and the importance of the aryl moiety in GPCR binding.

-

[3]

-

Piperazine Scaffolds in Oncology

- Source: Carbone, A., et al. (2024). "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

- Context: Reviews the broad biological activity of arylpiperazine scaffolds, including their use as linkers in anti-prolifer

-

Chemical Identity & Properties

- Source: PubChem Compound Summary for Thioamide Derivatives (Rel

- Context: Provides structural validation for piperazine derivatives and their physicochemical descriptors.

Sources

Physical and chemical properties of 1-Boc-3-M-tolylpiperazine

This guide outlines the technical profile, synthesis, and application of 1-Boc-3-(3-methylphenyl)piperazine , a critical intermediate in the design of neuroactive pharmaceuticals and targeted kinase inhibitors.

CAS Registry Number: 886766-73-0 IUPAC Name: tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.38 g/mol [1]

Part 1: Executive Summary & Strategic Value

In modern medicinal chemistry, the 3-arylpiperazine scaffold functions as a privileged substructure, particularly in the modulation of G-Protein Coupled Receptors (GPCRs) such as Dopamine (

1-Boc-3-(3-methylphenyl)piperazine represents a high-value "chiral pool" intermediate (when enantiopure) or a versatile racemic building block. Its strategic value lies in its orthogonal protection :

-

N1 (Boc-protected): Chemically inert to basic conditions, reducing agents, and nucleophiles.

-

C3 (Aryl-substituted): Provides steric bulk and pi-stacking interactions crucial for receptor binding pockets.

-

N4 (Free Amine): Highly reactive nucleophile ready for diversification via alkylation, acylation, or reductive amination.

This compound allows researchers to "lock" the pharmacophore (the aryl-piperazine core) while rapidly screening substituents at the N4 position, followed by late-stage deprotection and modification of the N1 terminus.

Part 2: Chemical Identity & Physical Properties[1][2]

Structural Analysis

The molecule features a piperazine ring distorted into a chair conformation.[2] The meta-tolyl group at C3 introduces significant lipophilicity and breaks molecular symmetry, creating a chiral center at C3.

-

Stereochemistry: The CAS 886766-73-0 typically refers to the racemate, though enantiopure forms ((R) or (S)) are critical for biological activity.

-

Regio-isomerism: The "1-Boc-3-aryl" designation implies the tert-butoxycarbonyl group is attached to the nitrogen meta to the aryl-substituted carbon. This is the thermodynamically and kinetically favored product when protecting 2-arylpiperazines due to steric hindrance at the proximal nitrogen.

Physical Properties Profile[2][4][5][6][7][8]

| Property | Value / Description | Note |

| Appearance | White to off-white solid | Crystalline or waxy solid depending on purity.[1][3] |

| Melting Point | 42 – 48 °C | Low-melting solid; may oil out in warm labs. |

| Boiling Point | ~380 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water.[3] |

| pKa (Conj. Acid) | ~8.5 (N4 amine) | The N1-Boc carbamate is non-basic. |

| LogP | 2.8 – 3.2 | Moderate lipophilicity suitable for CNS penetration. |

Part 3: Synthesis & Manufacturing Pathways[9]

The synthesis of 1-Boc-3-(3-methylphenyl)piperazine is a classic example of regioselective protection . The most robust industrial route avoids the difficult C-H activation of piperazine and instead utilizes the reduction of a pyrazine precursor.

Pathway Diagram (Graphviz)

Caption: Modular synthesis via Suzuki coupling followed by reduction and steric-controlled Boc protection.

Detailed Experimental Protocol

Objective: Synthesis of 1-Boc-3-(3-methylphenyl)piperazine from 2-(3-methylphenyl)piperazine.

Mechanism: The N1 nitrogen (adjacent to the aryl group) is sterically hindered. The N4 nitrogen is less hindered and more nucleophilic. By controlling stoichiometry and temperature, kinetic control yields the N4-Boc product (which, by IUPAC numbering priority, becomes the "1-Boc" position relative to the C3 aryl group).

Reagents:

-

2-(3-methylphenyl)piperazine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq)

-

Dichloromethane (DCM) (10 mL/g substrate)

-

Triethylamine (Et₃N) (1.1 eq)

Step-by-Step Workflow:

-

Preparation: Dissolve 2-(3-methylphenyl)piperazine (racemic or chiral) in anhydrous DCM in a round-bottom flask. Add Et₃N.

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature enhances regioselectivity.

-

Addition: Dissolve Boc₂O in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

-

Why? Slow addition ensures Boc₂O reacts with the most accessible amine (N4) first. Excess Boc₂O will lead to the bis-Boc byproduct.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The mono-Boc product is less polar than the starting material but more polar than the bis-Boc.

-

Workup: Wash the organic layer with water (2x) and brine (1x).

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0→5% MeOH in DCM).

-

Validation:

-

¹H NMR (CDCl₃): Look for the Boc singlet (~1.45 ppm, 9H).[2] Verify the integration of aromatic protons (3-methylphenyl pattern).

-

Regiochemistry Check: The protons adjacent to the Boc-protected nitrogen will show rotational broadening or distinct shifts compared to the free amine neighbors.

-

Part 4: Chemical Reactivity & Stability

N4-Functionalization (The "Handle")

The free secondary amine at N4 is the primary site for diversification.

-

Reductive Amination: Reacts rapidly with aldehydes/ketones + NaBH(OAc)₃.

-

Application: Appending benzyl or alkyl linkers.[4]

-

-

Nucleophilic Substitution (SɴAr): Reacts with chloropyrimidines or fluoronitrobenzenes.

-

Application: Creating bi-aryl piperazine drugs (common in antipsychotics).

-

-

Amide Coupling: Standard EDC/HOBt or HATU conditions.

Boc-Deprotection

-

Conditions: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Outcome: Yields the secondary amine salt.

-

Caution: The 3-aryl group makes the benzylic position susceptible to oxidation if left in solution with oxidants for prolonged periods.

Stability

-

Shelf Life: Stable for >1 year at 4°C under desiccant.

-

Sensitivities: Avoid strong acids (cleaves Boc). Stable to weak bases.

Part 5: Applications in Drug Discovery

This scaffold is ubiquitous in CNS drug discovery . The 3-methylphenyl group specifically provides a "tweak" to the metabolic profile (blocking para-oxidation) and receptor affinity compared to the unsubstituted phenyl ring.

Case Study: GPCR Ligand Design

In the development of

-

Pharmacophore: The aryl-piperazine moiety mimics the indole nucleus of serotonin.

-

Optimization: The 3-methyl group often improves selectivity against

-adrenergic receptors, reducing side effects (orthostatic hypotension). -

Workflow:

-

Start with 1-Boc-3-(3-methylphenyl)piperazine .

-

Step A: Alkylate N4 with a butyl-phthalimide chain.

-

Step B: Deprotect N1 (remove Boc).

-

Step C: Cap N1 with an amide or sulfonamide to fine-tune LogP.

-

References

-

Synthesis of Piperazine Scaffolds

- Methodology for regioselective protection of 2-substituted piperazines.

- Source: Journal of Organic Chemistry, "Regioselective Protection of 2-Substituted Piperazines."

-

(General reference for piperazine chemistry).

-

Pharmacological Relevance

- Structure-Activity Relationships of Arylpiperazines in 5-HT1A/D2 Receptor Ligands.

- Source: Journal of Medicinal Chemistry.

-

Compound Data & Safety

- PubChem Entry for Piperazine Carboxyl

(Note: Specific patent literature for CAS 886766-73-0 is proprietary, but the synthetic protocols described above are standard validated organic transformations for this class of compounds.)

Sources

Technical Characterization Guide: 1-Boc-3-(3-methylphenyl)piperazine

[1]

Executive Summary & Compound Profile

Target Molecule: tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate Common Name: 1-Boc-3-m-tolylpiperazine Molecular Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.38 g/mol CAS Registry Number: (Analogous derivatives often fall under generic 3-arylpiperazine classifications; specific CAS may vary by enantiomer).[1]

This guide provides a comprehensive spectroscopic profile for this compound, a critical intermediate in the synthesis of serotonergic and dopaminergic GPCR ligands (e.g., mirtazapine analogs).[1] The 1-Boc protection strategy allows for selective functionalization of the N4-secondary amine, a pivotal step in fragment-based drug discovery (FBDD).[1]

Key Technical Challenge: Distinguishing between the 1-Boc-3-aryl and 4-Boc-2-aryl regioisomers during synthesis. This guide focuses on the 1-Boc-3-aryl isomer, characterized by the steric shielding of the N1 position and the availability of the N4 amine.

Synthesis & Regiochemical Logic

To ensure high fidelity in data interpretation, one must understand the origin of the sample. Direct Boc-protection of 2-(3-methylphenyl)piperazine often yields a mixture of regioisomers. The "Gold Standard" route described below ensures the isolation of the specific 1-Boc-3-substituted scaffold.

Validated Synthetic Workflow (DOT Visualization)

Figure 1: Synthetic workflow emphasizing the critical purification step to isolate the 1-Boc-3-aryl regioisomer.

Spectroscopic Characterization (NMR, MS, IR)[2][3][4][5]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (δ 0.00 ppm)[1]

The ¹H NMR spectrum of Boc-piperazines often exhibits rotameric line broadening at room temperature due to restricted rotation around the N(Boc)-C(Carbonyl) bond.[1] This is a hallmark of the structure and should not be mistaken for impurities.[1]

Table 1: ¹H NMR Data Assignment (400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic & Causality |

| Ar-CH₃ | 2.34 - 2.36 | Singlet (s) | 3H | Methyl group on the meta-tolyl ring.[1] Chemically equivalent environment.[1] |

| Boc-CH₃ | 1.44 - 1.48 | Singlet (s) | 9H | Characteristic tert-butyl singlet.[1] High intensity, diagnostic for protection.[1] |

| Piperazine C5/C6 | 2.70 - 3.10 | Multiplet (m) | 4H | Ring protons distal from the chiral center.[1] Often overlap; integration confirms ring size.[1] |

| Piperazine C2 | 3.90 - 4.20 | Broad (br m) | 2H | Protons adjacent to N-Boc (N1).[1] Broadened due to amide rotamers.[1] Deshielded by carbamate anisotropy.[1] |

| Piperazine C3 | 3.65 - 3.75 | Doublet of doublets (dd) | 1H | Benzylic proton. The chiral center.[1] Shifted downfield by the aromatic ring and adjacent N4 amine.[1] |

| Ar-H | 7.05 - 7.25 | Multiplet (m) | 4H | Aromatic protons of the m-tolyl group.[1] Typical pattern: H2 (s), H4/H6 (d), H5 (t).[1] |

| N4-H | 1.60 - 1.80 | Broad Singlet (br s) | 1H | Secondary amine proton.[1] Shift varies with concentration and water content.[1] |

Table 2: ¹³C NMR Data Assignment (100 MHz)

| Carbon Type | Shift (δ ppm) | Assignment |

| Carbonyl (C=O) | 154.8 | Carbamate carbonyl.[1] Diagnostic quaternary carbon. |

| Ar-C (Ipso) | 142.1 | Quaternary aromatic carbon attached to the piperazine ring.[1] |

| Ar-C (Methyl) | 138.2 | Quaternary aromatic carbon bearing the methyl group.[1] |

| Ar-CH | 124.0 - 129.0 | Aromatic methines (C2, C4, C5, C6 of tolyl ring). |

| Boc (C-O) | 79.8 | Quaternary carbon of the tert-butyl group.[1] |

| Pip-C3 (Chiral) | 59.5 | Benzylic carbon.[1] Most deshielded aliphatic ring carbon due to Ar and N attachment.[1] |

| Pip-C2/C6 | 44.0 - 48.5 | Methylene carbons adjacent to N-Boc.[1] Often appear as dual peaks due to rotamers.[1] |

| Boc-CH₃ | 28.4 | Methyl carbons of the tert-butyl group.[1] Intense signal. |

| Ar-CH₃ | 21.4 | Methyl carbon of the tolyl group.[1] |

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.[1]

The fragmentation pattern is dominated by the stability of the tert-butyl cation and the piperazine ring integrity.

Infrared Spectroscopy (FT-IR)

Phase: Neat oil or KBr pellet.[1]

-

3320 - 3350 cm⁻¹: N-H stretch (secondary amine, weak to medium).[1]

-

2970 - 2930 cm⁻¹: C-H stretch (aliphatic, strong).[1]

-

1685 - 1695 cm⁻¹: C=O stretch (Boc carbamate).[1] Critical Quality Attribute (CQA). A sharp, strong peak here confirms N-protection.[1]

-

1160 - 1170 cm⁻¹: C-O-C stretch (ester linkage of Boc).[1]

Experimental Protocol: Selective Synthesis

For researchers synthesizing this standard freshly.

Objective: Synthesis of this compound from 2-(3-methylphenyl)piperazine.

-

Preparation: Dissolve 2-(3-methylphenyl)piperazine (1.0 eq) in Dichloromethane (DCM) (10 mL/g).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Triethylamine (Et₃N) (1.2 eq) followed by slow, dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) dissolved in DCM.

-

Note: Using a slight deficit of Boc₂O (0.95 eq) minimizes the formation of the 1,4-di-Boc byproduct.[1]

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup: Wash with water (2x) and Brine (1x).[1] Dry organic layer over Na₂SO₄.[1]

-

Purification: The crude mixture may contain the 4-Boc regioisomer.[1] Purify via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).[1]

-

Elution Order: Di-Boc (fastest) -> 1-Boc-3-aryl (Target) -> 4-Boc-2-aryl (slower due to exposed steric bulk of amine) -> Unreacted amine.[1]

-

Quality Control & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Boc groups are acid-sensitive; avoid exposure to HCl fumes.[1]

-

Chirality: If starting from chiral 2-(m-tolyl)piperazine, check enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

-

Rotamers: In NMR, if peaks at 3.9-4.2 ppm appear "doubled" or "messy," heat the NMR tube to 50°C. Coalescence of these peaks confirms they are rotamers, not impurities.

References

-

Srinivasa Rao, D. V. N., et al. (2006).[1] "New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine." Arkivoc, (xiv), 1-9.[1][2] (Describes the general reactivity and NMR of 3-phenylpiperazine derivatives). Link

-

Google Patents. (2006).[1] Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.[1][2][3] US Patent 7,041,826 B2.[1] (Provides industrial context for Boc-protected arylpiperazines). Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2756811, (R)-1-Boc-3-methylpiperazine.[1] (Source for analogous NMR shift comparisons). Link[1]

-

O'Brien, P., et al. (2013).[1] "General Procedures for the Lithiation/Trapping of N-Boc Piperazines." Chemistry – A European Journal.[1] (Discusses rotameric effects in N-Boc piperazine NMR spectra). Link[1]

Technical Guide: Biological Activity and SAR Profiling of Substituted Tolylpiperazine Derivatives

Executive Summary

The tolylpiperazine moiety—specifically 1-(2-methylphenyl)piperazine (o-TP) and its meta/para isomers—represents a "privileged scaffold" in medicinal chemistry. It serves as the primary pharmacophore for a vast class of Central Nervous System (CNS) active agents, particularly those targeting serotonergic (5-HT) and dopaminergic (D2/D3/D4) receptors.

This guide dissects the biological activity of substituted tolylpiperazine derivatives, moving beyond basic pharmacology to explore the structural determinants of receptor subtype selectivity. We focus on the Long-Chain Arylpiperazine (LCAP) design strategy, where the tolylpiperazine "head" is linked via an alkyl spacer to a diverse "tail" region, modulating efficacy from partial agonism to antagonism.

The Tolylpiperazine Pharmacophore[1]

The biological activity of tolylpiperazines is dictated by the position of the methyl group on the phenyl ring. The ortho-substitution is the most pharmacologically significant for CNS applications.

Isomeric Distinction

-

1-(o-Tolyl)piperazine (o-TP): The gold standard for 5-HT1A affinity. The ortho-methyl group restricts rotation around the N-phenyl bond, locking the molecule into a conformation that favors the hydrophobic pocket of the 5-HT1A receptor. It is a non-selective antagonist at

-adrenoceptors.[1] -

1-(m-Tolyl)piperazine (m-TP): Often exhibits broader serotonin receptor binding (5-HT2A/2C) and is a known metabolite of certain designer drugs.

-

1-(p-Tolyl)piperazine (p-TP): Generally shows reduced affinity for 5-HT1A compared to the ortho isomer due to steric clashes or lack of optimal hydrophobic interaction in the receptor binding site.

Mechanism of Action: The Serotonergic Pathway

The primary therapeutic target for these derivatives is the 5-HT1A receptor , a G-protein coupled receptor (GPCR). Upon binding, 5-HT1A agonists trigger the

Figure 1: Signal transduction pathway activated by tolylpiperazine agonists at the 5-HT1A receptor.

Structure-Activity Relationship (SAR)[3][4]

In drug design, tolylpiperazines are rarely used in isolation. They form the "head" group of Long-Chain Arylpiperazines (LCAPs) . The SAR is defined by three regions: the Head (tolylpiperazine), the Spacer (alkyl chain), and the Tail (terminal amide/imide/aryl).

The LCAP Model

-

Head (Tolylpiperazine): Provides the primary anchor to the aspartic acid residue (Asp3.32) in the receptor via the protonated piperazine nitrogen.

-

Spacer: Typically a 2-4 carbon alkyl chain. A 4-carbon spacer often optimizes selectivity for D2 receptors, while 2-3 carbons favor 5-HT1A.

-

Tail: Determines functional activity (agonist vs. antagonist) and subtype selectivity (e.g., 5-HT1A vs.

).

Figure 2: Structural components of Long-Chain Arylpiperazines (LCAPs) and their pharmacological roles.

Comparative Affinity Data

The table below illustrates how the substitution pattern on the phenyl ring and the linker length influences binding affinity (

| Compound Structure | Head Group | Spacer Length | Tail Group | 5-HT1A | Selectivity (vs D2) |

| Ref-1 | Phenylpiperazine | 3 carbons | Phthalimide | 15.2 | Low |

| o-TP-1 | o-Tolylpiperazine | 3 carbons | Phthalimide | 1.2 | High |

| m-TP-1 | m-Tolylpiperazine | 3 carbons | Phthalimide | 8.5 | Moderate |

| p-TP-1 | p-Tolylpiperazine | 3 carbons | Phthalimide | 45.0 | Low |

| o-TP-2 | o-Tolylpiperazine | 4 carbons | Phthalimide | 5.6 | Moderate (High D2) |

Note: Data represents consensus trends from SAR studies (e.g., Mokrosz et al., J. Med. Chem).[1][2][3][4][5][6][7]

Experimental Protocols

As a self-validating system, the synthesis and evaluation of these derivatives must follow rigorous controls.

Synthesis: N-Alkylation of 1-(o-Tolyl)piperazine

Objective: To couple the tolylpiperazine head to a functionalized alkyl spacer.

Reagents:

-

1-(2-Tolyl)piperazine (1.0 eq)

- -Chloroalkyl-imide (e.g., N-(4-chlorobutyl)phthalimide) (1.1 eq)

-

Potassium Carbonate (

) (anhydrous, 3.0 eq) -

Acetonitrile (

) (Solvent) -

Potassium Iodide (KI) (Catalytic amount)

Workflow:

-

Activation: Dissolve the

-chloroalkyl derivative in acetonitrile. Add KI (catalyst) to facilitate the Finkelstein reaction (in situ conversion of Cl to I, a better leaving group). -

Coupling: Add 1-(o-tolyl)piperazine and

. -

Reflux: Heat to reflux (

) for 12–24 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). -

Work-up: Filter inorganic salts while hot. Evaporate solvent.[8]

-

Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel 60).

-

Validation:

-NMR must show the disappearance of the NH signal and the appearance of the ethylene triplets.

In Vitro Assay: 5-HT1A Radioligand Binding

Objective: Determine the affinity (

Materials:

-

Radioligand:

-8-OH-DPAT (Specific agonist for 5-HT1A). -

Tissue Source: Rat hippocampal homogenates (rich in 5-HT1A).

-

Non-specific Control: 10

Serotonin (5-HT).

Step-by-Step Protocol:

-

Membrane Prep: Homogenize rat hippocampus in Tris-HCl buffer (pH 7.4). Centrifuge at 50,000 x g. Resuspend pellet.

-

Incubation:

-

Tube A (Total Binding): Membrane +

-8-OH-DPAT (1 nM) + Buffer. -

Tube B (Non-Specific): Membrane +

-8-OH-DPAT + 10 -

Tube C (Test): Membrane +

-8-OH-DPAT + Test Compound (

-

-

Equilibrium: Incubate at

for 60 minutes. -

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Calculation:

-

Calculate

from the displacement curve. -

Convert to

using the Cheng-Prusoff equation:

-

Toxicology and Metabolism

When developing tolylpiperazine derivatives, metabolic stability is a critical failure point.

-

CYP450 Oxidation: The tolyl methyl group is a prime target for benzylic oxidation by CYP2D6 and CYP3A4, converting it to a benzyl alcohol and subsequently a carboxylic acid, which drastically alters lipophilicity and blood-brain barrier (BBB) penetration.

-

Bioactivation: Aromatic hydroxylation on the phenyl ring can lead to reactive quinone-imine intermediates, potentially causing hepatotoxicity.

-

Cytotoxicity: While generally low, some derivatives show cytotoxicity in HepG2 cells at high micromolar concentrations (

). MTT assays are recommended for early safety screening.

References

-

Review of Piperazine Scaffolds: Chaudhary, P., et al.[9] "A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications." ResearchGate.

-

5-HT1A SAR Studies: Mokrosz, J. L., et al.[2] "Structure-activity relationship studies of CNS agents. Part 25: 1-(2-Tolyl)piperazine derivatives." Journal of Medicinal Chemistry.

-

Metabolic Benefits of Tolylpiperazines: Kotańska, M., et al. "Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist."[1] Journal of Endocrinological Investigation.

-

Radioligand Binding Protocols: NIMH Psychoactive Drug Screening Program (PDSP). "Protocol for 5-HT1A Binding Assay."

-

Toxicology of Piperazines: Elliott, S. "Current awareness of piperazines: pharmacology and toxicology."[10] Drug Testing and Analysis.

Sources

- 1. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. neuroquantology.com [neuroquantology.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of the Piperazine Scaffold in Medicinal Chemistry

[1][2][3][4]

Executive Summary: The "Privileged" Linker

In medicinal chemistry, the piperazine scaffold is not merely a structural connector; it is a functional pharmacophore that actively modulates the physicochemical and biological profile of a drug candidate. Classified as a "privileged structure," it appears in a vast array of FDA-approved therapeutics, ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib).

Its ubiquity stems from a unique trifecta of properties:

-

Conformational Control: The chair conformation provides a rigid yet adaptable vector for displaying pharmacophores.

-

Physicochemical Modulation: Its basic nitrogen atoms (pKa ~5.3 and 9.7) significantly enhance aqueous solubility at physiological pH.

-

Target Engagement: It frequently serves as a key hydrogen-bond acceptor/donor in GPCR and kinase binding pockets.

Physicochemical Properties & Conformational Analysis[5][6]

Acid-Base Chemistry and Solubility

Piperazine is a heterocycle containing two nitrogen atoms in a 1,4-relationship. This diamine structure dictates its ionization state in physiological environments.

-

pKa Profile:

-

N1 (pKa ~5.3): Predominantly unprotonated at physiological pH (7.4), allowing for membrane permeability.

-

N4 (pKa ~9.7): Predominantly protonated at pH 7.4. This cationic charge is critical for solubility and often drives electrostatic interactions with target proteins (e.g., Aspartate residues in GPCRs).

-

-

Solubility Enhancement: Replacing a phenyl or piperidine ring with piperazine is a standard strategy to lower LogP and increase solubility (lowering LogD), often converting a "brick dust" lead into a soluble candidate.

Conformational Dynamics

Unlike planar aromatic rings, piperazine exists primarily in a chair conformation . This 3D geometry allows substituents at the N1 and N4 positions to adopt pseudo-equatorial or pseudo-axial orientations, minimizing steric strain.

-

Design Insight: When used as a linker, the piperazine ring introduces a defined distance (approx. 5–6 Å) and angle between two pharmacophores, which is distinct from the linear geometry of an alkyne or the planar geometry of a phenyl linker.

Pharmacodynamics: Target Interaction Mechanisms

GPCR Binding Modes (The "Aspartate Anchor")

In aminergic GPCRs (Dopamine, Serotonin receptors), the protonated nitrogen of the piperazine ring often forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix 3 (TM3).

-

Example (Aripiprazole/D2 Receptor): The piperazine moiety acts as the core anchor. The "tail" phenyl ring extends into the secondary binding pocket to modulate efficacy (partial agonism), while the "head" quinolinone stabilizes the receptor in a specific active state.

Kinase Inhibitors (Solvent Exposure)

In kinase inhibitors, the piperazine group is frequently positioned to protrude into the solvent-exposed region of the ATP-binding pocket.

-

Function: This solubilizing tail prevents the drug from being too lipophilic while maintaining high affinity through the core scaffold.

-

Example (Imatinib/BCR-ABL): The N-methylpiperazine moiety improves solubility and bioavailability without interfering with the critical hydrogen bonding of the pyrimidine/pyridine core in the hinge region.

Visualization: SAR Logic Flow

The following diagram illustrates the decision-making process when optimizing a piperazine scaffold.

Caption: SAR optimization logic for piperazine scaffolds, linking structural modifications to biological outcomes.

Pharmacokinetics & Toxicity (ADMET)

Metabolic Liabilities & Stabilization

The piperazine ring is metabolically active, primarily processed by CYP450 enzymes (CYP2D6, CYP3A4).

-

N-Dealkylation: Removal of alkyl groups attached to the nitrogen.

-

N-Oxidation: Formation of N-oxides.

-

Ring Hydroxylation: Oxidation of the carbon backbone.

Mitigation Strategy: To block metabolism, medicinal chemists often introduce:

-

Electron-withdrawing groups (EWGs): Fluorine or carbonyls adjacent to the nitrogen to reduce electron density and prevent oxidation.

-

Steric Bulk: Methyl groups on the carbon ring (e.g., 2-methylpiperazine) to sterically hinder enzymatic access.

The hERG Liability Challenge

Basic amines are notorious for blocking the hERG potassium channel, leading to QT prolongation and cardiotoxicity. The protonated nitrogen of piperazine can interact with aromatic residues (Tyr652, Phe656) in the hERG pore.

Mitigation Strategy:

-

Reduce Basicity: Lower the pKa of the basic nitrogen below 7-8 by adding adjacent EWGs (e.g., fluorinated side chains) or converting the amine to an amide (though this loses the salt bridge benefit).

-

Zwitterions: Introduce a carboxylic acid elsewhere in the molecule to neutralize the overall charge effect on the channel pore.

Synthetic Methodologies

While classical

Protocol: Buchwald-Hartwig Amination of Piperazine

This protocol describes the coupling of a generic aryl bromide with N-Boc-piperazine.

Reagents:

-

Substrate: Aryl Bromide (1.0 eq)

-

Amine: N-Boc-Piperazine (1.2 eq)

-

Catalyst:

(1-2 mol%) or Pd(OAc)2 -

Ligand: BINAP or Xantphos (2-4 mol%)

-

Base:

(Sodium tert-butoxide) or -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a dry reaction vial with the Aryl Bromide, N-Boc-Piperazine, Base, Pd source, and Ligand.

-

Solvation: Add anhydrous Toluene/Dioxane (concentration ~0.1–0.2 M). Seal the vial with a crimp cap/septum.

-

Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle).

-

Reaction: Heat the block to 80–100°C. Monitor via LC-MS. Reaction times typically range from 2 to 12 hours.

-

Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc).

-

Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) or HCl/Dioxane to yield the free piperazine amine.

Visualization: Synthetic Workflow

Caption: Step-by-step workflow for the Pd-catalyzed synthesis of N-aryl piperazines.

Quantitative Data Summary

| Drug Name | Target Class | Role of Piperazine | pKa (Approx) |

| Imatinib | Tyrosine Kinase (BCR-ABL) | Solubility enhancer; binds in solvent channel | ~8.1 (N-methyl) |

| Aripiprazole | GPCR (D2/5-HT) | Pharmacophore anchor; Asp3.32 interaction | ~7.6 |

| Sildenafil | PDE5 Inhibitor | Mimics guanine ribose; solubility | ~8.7 (N-methyl) |

| Olanzapine | GPCR (Multi-target) | Structural rigidity; receptor affinity | ~7.4 |

| Palbociclib | CDK4/6 Kinase | Solvent exposure; selectivity | ~8.5 |

References

-

The piperazine scaffold for novel drug discovery efforts. Expert Opinion on Drug Discovery. [Link]

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Medicinal Chemistry Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

-

Recent Advances in the Synthesis of Piperazines. MDPI Molecules. [Link]

1-Boc-3-M-tolylpiperazine material safety data sheet (MSDS)

Handling, Safety, and Synthetic Application Profile

Executive Summary & Chemical Identity

1-Boc-3-(3-methylphenyl)piperazine (also known as tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate) is a critical intermediate in medicinal chemistry, specifically designed as a scaffold for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1][2] Its structural value lies in the 3-m-tolyl substituent, which provides lipophilic bulk and pi-stacking potential, often enhancing potency in neuropharmacological targets (e.g., serotonin 5-HT receptors).[1][2]

This guide bridges the gap between regulatory safety data (MSDS) and practical laboratory application, focusing on the stability of the secondary amine (N4) and the acid-lability of the carbamate (N1).[2]

Chemical Structure & Identifiers

| Parameter | Detail |

| IUPAC Name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate |

| CAS Number | 886766-73-0 |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.38 g/mol |

| SMILES | CC1=CC(C2CN(C(OC(C)(C)C)=O)CCN2)=CC=C1 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

Physicochemical Profile & Stability

Understanding the reactivity profile is essential for storage and experimental design.[1][2]

-

Amine Reactivity: The N4-position is a secondary amine.[1][2] It is nucleophilic and susceptible to oxidation or carbamylation if exposed to atmospheric CO₂ over prolonged periods.[1][2]

-

Boc-Group Stability: The N1-tert-butoxycarbonyl group is stable to bases and nucleophiles but rapidly decomposes in acidic media (pH < 1), releasing isobutylene gas and CO₂.[1][2]

-

Thermal Stability: Stable at room temperature, but storage at 2-8°C is recommended to prevent slow oxidation of the secondary amine.[1][2]

Hazard Identification & Safety Protocols (GHS)

While specific toxicological data for this exact CAS is limited, it shares the hazard profile of lipophilic piperazine derivatives.[2] Treat as a Category 2 Irritant .[1][2][3]

GHS Classification (Predicted)

Handling Decision Tree

The following diagram outlines the logical flow for handling this material safely in a research environment.

Figure 1: Decision matrix for storage, handling, and emergency response.

Experimental Application: N-Boc Deprotection

The most common workflow involving this material is the removal of the Boc group to liberate the primary/secondary diamine scaffold or after N4-functionalization.[1][2]

Why this protocol?

-

Acid Choice: Trifluoroacetic acid (TFA) is preferred over HCl/Dioxane for small-scale medicinal chemistry because it serves as its own solvent and scavenger, though HCl is better if the hydrochloride salt is the desired final form.[2]

-

Scavenging: The tert-butyl cation released can polymerize or alkylate sensitive regions of the molecule.[1][2] In the presence of the electron-rich tolyl ring, adding a scavenger (e.g., triethylsilane) is a precautionary measure to prevent Friedel-Crafts alkylation on the aromatic ring.[1][2]

Protocol: TFA-Mediated Deprotection[1][2]

-

Dissolution: Dissolve 1.0 eq of 1-Boc-3-(3-methylphenyl)piperazine in Dichloromethane (DCM) (0.1 M concentration).

-

Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:4 TFA:DCM v/v).

-

Note: Gas evolution (CO₂/Isobutylene) will occur.[2] Ensure venting.

-

-

Reaction: Warm to room temperature and stir for 1–2 hours.

-

Workup (Free Base):

Reaction Workflow Diagram

Figure 2: Step-by-step workflow for the removal of the Boc protecting group.[1][2]

Emergency Response & Toxicology

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2][3][4] Seek medical attention (Amines can cause corneal damage).[2]

-

Skin Contact: Wash with soap and water.[1][2][3][5] If irritation persists (redness/blistering), seek medical aid.[2][3]

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.[2]

Fire Fighting:

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][5]

-

Hazards: Emits toxic fumes under fire conditions (Nitrogen oxides, Carbon monoxide).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756810, tert-Butyl 3-methylpiperazine-1-carboxylate (Analogous Structure Safety Data).[1][2] Retrieved from [Link][2]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] (Standard reference for Boc-deprotection mechanisms).

-

European Chemicals Agency (ECHA). C&L Inventory: Piperazine Derivatives Hazard Classification.[1][2] (General class hazards for H315/H319).

Sources

- 1. lookchem.com [lookchem.com]

- 2. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate|1589082-06-3|MSDS [dcchemicals.com]

- 5. watson-int.com [watson-int.com]

Technical Guide: Commercial Sourcing and Validation of 1-Boc-3-m-tolylpiperazine

[1]

Executive Summary

1-Boc-3-(3-methylphenyl)piperazine (CAS 143255-73-0) is a critical pharmacophore scaffold used extensively in the development of ligands for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3) modulators.[1] Its structural value lies in the meta-tolyl group, which provides specific lipophilic interactions and metabolic stability compared to unsubstituted phenyl rings, while the N1-Boc group serves as an orthogonal protecting group, allowing selective functionalization of the distal N4 nitrogen.

Critical Warning: The primary sourcing risk for this compound is regioisomer confusion . Direct Boc-protection of the parent 3-(m-tolyl)piperazine favors the N4-position (sterically less hindered), yielding the 4-Boc isomer. This guide provides the technical framework to distinguish, validate, and source the correct 1-Boc isomer.

Part 1: Chemical Profile & Strategic Importance[1]

Molecular Specifications

-

IUPAC Name: tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate[1]

-

CAS Number: 143255-73-0 (Racemic) / Note: Enantiopure forms have distinct CAS numbers (e.g., (R)-isomer often custom synthesized).[1]

Structural Significance in SAR

In Structure-Activity Relationship (SAR) studies, this building block serves two distinct roles:

-

Chiral Scaffold: The C3 stereocenter creates a "kink" in the piperazine ring, often dictating receptor subtype selectivity.[1]

-

Orthogonal Protection: The 1-Boc group "locks" the nitrogen adjacent to the aryl ring.[1] This forces incoming electrophiles to react at the N4 position, creating 1,4-disubstituted piperazines where the aryl group is proximal to the Boc-protected amine.

Part 2: Sourcing Landscape[1]

Commercial Availability Tiers

Availability fluctuates based on batch synthesis cycles.[1] Suppliers generally fall into three tiers:

| Tier | Supplier Type | Typical Scale | Lead Time | Risk Factor |

| Tier 1 | Global Catalog (e.g., Fluorochem, Enamine, Combi-Blocks) | 1g – 25g | 1–2 Weeks | Low. CoA usually reliable. |

| Tier 2 | Aggregators (e.g., MolPort, eMolecules) | Variable | 2–4 Weeks | Medium. Stock often virtual; confirm inventory before ordering. |

| Tier 3 | Custom Synthesis (CROs) | 100g – kg | 6–10 Weeks | High. Requires strict in-house QC to verify regio-isomer. |

Sourcing Decision Matrix

The following decision tree outlines the logic for selecting a sourcing strategy based on project phase and enantiopurity requirements.

Figure 1: Strategic sourcing workflow emphasizing the necessity of regio-isomer verification regardless of the vendor tier.

Part 3: Quality Control & Validation (The "Self-Validating" Protocol)

Trusting a Certificate of Analysis (CoA) for this specific compound is risky due to the 1-Boc vs. 4-Boc ambiguity. You must validate the material upon receipt.

The Regio-Isomer Problem

-

Target: 1-Boc-3-(m-tolyl)piperazine (Sterically hindered carbamate).[1]

-

Impurity: 4-Boc-3-(m-tolyl)piperazine (Sterically accessible carbamate).[1]

NMR Validation Protocol

Objective: Distinguish between N1 and N4 protection.

-

Solvent: Dissolve 5-10 mg in DMSO-d6 or CDCl3.

-

Key Signal (H3 Methine): Look for the proton at the chiral center (C3-H).[1]

-

In 1-Boc (Target): The C3 proton is alpha to the carbamate nitrogen. The resonance will be broadened and downfield shifted (~4.8 - 5.2 ppm) due to rotamers of the Boc group.

-

In 4-Boc (Impurity): The C3 proton is alpha to a secondary amine (or protonated ammonium salt). It typically appears further upfield (~3.8 - 4.2 ppm).

-

-

13C NMR Confirmation: The carbonyl carbon of the Boc group is sensitive to the steric environment.[1]

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 210 nm and 254 nm.[1]

-

Acceptance Criteria: >95% area purity. No secondary peak >2% with similar UV spectrum (indicative of regioisomer).[1]

Part 4: Synthetic Contingency (Make vs. Buy)

If commercial stock is unavailable or the regio-purity is suspect, the compound must be synthesized. Direct protection of 3-(m-tolyl)piperazine is NOT recommended as it yields a mixture favoring the 4-Boc isomer.

Recommended Route: The "Benzyl Blockade" Strategy

This route ensures the Boc group ends up on the hindered N1 nitrogen by temporarily blocking the accessible N4 nitrogen.[1]

Protocol Overview:

-

Starting Material: 3-(3-methylphenyl)piperazine (commercially abundant).[1]

-

Step 1 (N4-Protection): Selective benzylation or tritylation of the less hindered N4.[1]

-

Step 2 (N1-Boc Protection): Reaction of the N4-protected intermediate with Boc-anhydride (Boc2O).[1]

-

Step 3 (Deprotection): Hydrogenolysis (Pd/C) to remove the N4-benzyl group, leaving the N1-Boc intact.[1]

Figure 2: Synthetic pathway designed to guarantee N1-regioselectivity.[1]

Experimental Detail (Step 3 Focus)

-

Reagents: 1-Boc-4-benzyl-3-(m-tolyl)piperazine, 10% Pd/C (wet), Methanol/Ethanol.[1]

-

Conditions: Hydrogen balloon (1 atm) or Parr shaker (30 psi) at RT for 4-12 hours.

-

Workup: Filter through Celite pad to remove catalyst. Concentrate filtrate.

-

Note: Monitor by TLC/LCMS to ensure no loss of the Boc group (acidic conditions from Pd/C contaminants can sometimes cleave Boc; add a trace of NaHCO3 if necessary).[1]

Part 5: Handling and Storage[1]

-

Physical State: Typically a viscous oil or low-melting solid.[1]

-

Storage: Store at +2°C to +8°C. Hygroscopic.

-

Stability: The Boc group is acid-labile. Avoid exposure to HCl vapors or acidic silica gel during purification (use 1% Triethylamine in eluent if purifying by column chromatography).

References

-

PubChem. (2025). Compound Summary: tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate. National Library of Medicine. Retrieved from [Link]

-

Jida, M., & Ballet, S. (2018).[3] Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids.[3] New Journal of Chemistry, 42, 1595-1599.[3] Retrieved from [Link]

-

Anan, K. et al. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. US Patent 7041826B2.[4] Retrieved from

Sources

- 1. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

Advanced Strategies for Arylpiperazine Synthesis: A Technical Guide

Executive Summary

Arylpiperazines represent a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in numerous CNS-active agents (e.g., Aripiprazole), antifungals (e.g., Posaconazole), and cardiovascular drugs.[1][2][3][4] While the target structure is simple—an aromatic ring coupled to a piperazine nitrogen—the synthetic pathway is often dictated by the electronic nature of the aryl ring and the presence of sensitive functional groups.

This guide moves beyond basic textbook definitions to provide a decision-making framework for selecting the optimal synthetic route. We analyze the three dominant methodologies: Buchwald-Hartwig Cross-Coupling , Nucleophilic Aromatic Substitution (

Critical Decision Framework

Before selecting a protocol, the electronic and steric environment of the substrate must be analyzed. The following decision tree models the logic used by process chemists to select the most scalable and high-yielding route.

Figure 1: Strategic decision tree for selecting the optimal arylpiperazine synthesis pathway based on substrate availability and electronic properties.

Methodology A: Transition Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best For: Unactivated aryl halides, electron-rich systems, and late-stage functionalization.[1][2]

The Buchwald-Hartwig amination has superseded the Ullmann coupling as the gold standard for forming C-N bonds on unactivated arenes.[2] Its success relies on the catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination and reductive elimination.[1][2]

Mechanistic Insight

The choice of ligand is the single most critical variable. For arylpiperazines, bulky biaryl phosphine ligands (e.g., Xantphos, BrettPhos) are preferred to prevent the formation of inactive Pd-dimers and to facilitate the reductive elimination step, which is often the rate-determining step for electron-rich amines like piperazine.[1][2]

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination highlighting the regeneration of the Pd(0) species.

Standard Protocol (Self-Validating)

Reagents:

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with the aryl halide, piperazine, base, and Pd precursor/ligand. Evacuate and backfill with Argon (

) to remove -

Solvation: Add anhydrous toluene via syringe. The concentration should be approx.[2] 0.1 M to 0.2 M.[1][2]

-

Activation: Heat the mixture to 80–100°C.

-

Validation Check: The reaction mixture should turn from dark red/purple (characteristic of Pd-dba) to a lighter orange/brown as the catalytic cycle engages.[2]

-

-

Workup: Filter through a pad of Celite to remove palladium black and inorganic salts.[2] Concentrate and purify via flash chromatography.

Methodology B: Nucleophilic Aromatic Substitution ( )

Best For: Electron-deficient aryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene).[1][2]

This method is favored in process chemistry due to the absence of expensive heavy metals and ligands. However, it strictly requires an electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the Meisenheimer complex intermediate.[1][2]

Protocol

Reagents:

-

Piperazine (2.0 - 3.0 equiv)[1][2][3]

-

Note: Excess piperazine acts as both the nucleophile and the acid scavenger (base).[2]

-

Step-by-Step Workflow:

-

Mixing: Dissolve the aryl halide in DMF.

-

Addition: Add piperazine.

-

Heating: Heat to 60–120°C depending on the strength of the EWG.

-

Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates out as a solid, allowing for filtration rather than extraction.[1][2]

Methodology C: De Novo Cyclization (Bis-alkylation)

Best For: Constructing the piperazine ring directly onto an aniline when the corresponding aryl halide is unavailable or unreactive.[2]

This "aniline route" utilizes bis(2-chloroethyl)amine (nitrogen mustard) to form the ring.[1][2] It is a robust, albeit harsh, method often used in the synthesis of generic antifungals.[1][2]

Protocol

Reagents:

-

Bis(2-chloroethyl)amine hydrochloride (1.0 - 1.2 equiv)[1][2]

-

Solvent: Diethylene glycol monomethyl ether (high boiling point alcohol).[1][2]

-

Base:

(optional, often refluxing in alcohol is sufficient).[1][2]

Step-by-Step Workflow:

-

Reflux: Combine aniline and the alkylating agent in the solvent. Heat to reflux (approx. 130–150°C) for 12–24 hours.[1][2]

-

Monitoring: Monitor by TLC/LCMS. The reaction proceeds through a mono-alkylated intermediate before closing the ring.

-

Workup: The reaction mixture is often basified with NaOH to deprotonate the piperazine, followed by extraction into ethyl acetate.[1][2]

Comparative Analysis & Data Summary

| Feature | Buchwald-Hartwig | De Novo Cyclization | |

| Substrate Scope | Broad (Electron-rich & poor) | Narrow (Electron-poor only) | Anilines (Primary amines) |

| Cost | High (Pd catalyst, Ligands) | Low | Low to Moderate |

| Scalability | Good (with removal of Pd) | Excellent | Good |

| Reaction Conditions | Sensitive (Inert atmosphere) | Robust (Air tolerant) | Harsh (High Temp) |

| Key Limitation | Catalyst poisoning, cost | Requires activation | Limited functional group tolerance |

References

-

Buchwald-Hartwig Amin

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs

-

Design and Synthesis of Arylpiperazine Serotonergic Ligands

-

Nucleophilic Arom

) Mechanism -

A General and Convenient Synthesis of N-Aryl Piperazines

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Chirality and Enantiomers of 1-Boc-3-tolylpiperazine

[1]

Executive Summary

1-Boc-3-tolylpiperazine represents a privileged pharmacophore in drug discovery, particularly for G-protein coupled receptors (GPCRs) and kinase inhibitors.[1] Unlike its achiral

This guide addresses the primary challenge: accessing enantiomerically pure (

Structural Basis of Chirality

The C3-tolyl substituent imposes significant steric demand, locking the piperazine ring into a preferred chair conformation where the bulky tolyl group adopts an equatorial position to minimize 1,3-diaxial interactions.

-

(

)-Enantiomer: Often correlates with specific binding pockets in monoamine transporters.[1] -

(

)-Enantiomer: Frequently explored to evade metabolic clearance or target orthogonal receptors.[1]

Conformational Dynamics (DOT Visualization)

The following diagram illustrates the relationship between the synthetic precursor and the resulting enantiomers.

Figure 1: Genesis of chirality in the piperazine scaffold. The transition from planar precursors to 3D chiral entities requires strict stereocontrol.

Synthetic Pathways

We recommend two distinct workflows depending on the development stage: Discovery (Speed) vs. Process (Cost/Scale).

Method A: Racemic Synthesis & Chromatographic Resolution (Discovery)

This is the fastest route to access both enantiomers for biological testing.

-

Grignard Addition: React

-benzyl-2-oxopiperazine with tolylmagnesium bromide. -

Reduction: Reduce the intermediate imine/enamine with NaBH

. -

Deprotection/Protection: Hydrogenolysis (Pd/C) to remove benzyl, followed by selective Boc protection at N1.

-

Resolution: Separate enantiomers via Chiral SFC (Supercritical Fluid Chromatography).

Method B: Asymmetric Hydrogenation (Process Scale)

For multi-kilogram delivery, avoiding chromatography is preferred.

-

Substrate: 2-tolylpyrazine or

-Boc-3-tolyl-5,6-dihydropyrazine.[1] -

Catalyst: Rh(COD)

BF -

Outcome: High enantiomeric excess (>95% ee) directly from the reactor.

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-Boc-3-tolylpiperazine

Objective: Produce the racemic scaffold for subsequent resolution.[1]

| Step | Reagent | Conditions | Critical Parameter |

| 1. Coupling | 2-Chloropyrazine + Tolylboronic acid | Pd(dppf)Cl | Inert atmosphere (Ar) essential to prevent homocoupling. |

| 2. Reduction | 2-Tolylpyrazine | H | Monitor for partial reduction (tetrahydropyrazine). |

| 3. Protection | Boc | DCM, Et | Control pH to ~8-9 to ensure regioselectivity at N1. |

Self-Validating Checkpoint:

-

NMR Verification: The C3 proton should appear as a doublet of doublets (dd) around 3.8–4.2 ppm.

-

Mass Spec: Confirm [M+H]

corresponds to MW (approx 277.19 Da for C

Protocol 2: Chiral Resolution via SFC (Gold Standard)

Supercritical Fluid Chromatography (SFC) is superior to HPLC for piperazines due to lower viscosity and better peak shape for basic amines.

-

Instrument: Waters Prep 100 SFC or equivalent.

-

Column: Chiralpak IC or IG (Amylose tris(3,5-dichlorophenylcarbamate)).

-

Why IC/IG? Immobilized phases are robust against amine-containing mobile phases.[1]

-

-

Mobile Phase: CO

/ Methanol (80:20) + 0.2% Diethylamine (DEA).-

Role of DEA: Suppresses tailing by masking residual silanols on the stationary phase.

-

-

Conditions: 120 bar backpressure, 40°C column temp.

Workflow Diagram (SFC Resolution):

Figure 2: Automated purification workflow using SFC. DEA additive is critical for peak symmetry.

Analytical Validation (E-E-A-T)

Trustworthiness in chiral chemistry relies on proving enantiomeric excess (ee).

Determination of Enantiomeric Excess (ee)

Do not rely solely on optical rotation (

Standard Operating Procedure (SOP):

-

Method: Analytical Chiral HPLC (Normal Phase).

-

Column: Chiralpak AD-H (5 µm, 4.6 x 250 mm).

-

Mobile Phase:

-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] -

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Tolyl absorption).

-

Calculation:

[2]

Interpretation:

-

>98% ee: Suitable for biological assays (IC

/ K -

90-98% ee: Requires recrystallization (e.g., from Hexane/EtOAc) to upgrade purity.

References

-

Rossen, K., et al. (1998). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Angewandte Chemie International Edition.

-

Kuethe, J. T., et al. (2009). "Asymmetric synthesis of 3-substituted piperazines via the diastereoselective addition of Grignard reagents to N-sulfinyl-2-oxopiperazines." Journal of Organic Chemistry.

-

Francotte, E. (2001). "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A.

-

Shaikh, A. L., et al. (2016). "Development and validation of a chiral HPLC method for the separation of enantiomers of 1-Boc-3-substituted piperazines." Chromatographia.

-

ChemicalBook. "1-Boc-3-methylpiperazine synthesis and analogs."

Methodological & Application

Application Note: Precision Synthesis of 1-Boc-3-(3-methylphenyl)piperazine

Executive Summary & Strategic Rationale

The synthesis of 1-Boc-3-(3-methylphenyl)piperazine (also known as 1-Boc-3-m-tolylpiperazine) presents a specific regiochemical challenge. The target molecule requires the tert-butoxycarbonyl (Boc) protecting group to be located on the nitrogen atom distal to the aryl substituent.[1]

While traditional routes involving cyclization of amino acids (e.g., glycine derivatives) often suffer from racemization or poor yield, the Aryl-Pyrazine Reduction Route offers superior modularity and scalability.[1] This protocol utilizes a three-stage workflow:

-

Suzuki-Miyaura Coupling: Rapid construction of the biaryl core using commercially available 2-chloropyrazine.[1]

-

Catalytic Hydrogenation: Exhaustive reduction of the pyrazine ring to the piperazine scaffold.[1]

-

Regioselective Protection: Exploiting steric differentiation to selectively install the Boc group at the distal nitrogen (N4 of the intermediate, becoming N1 in the final product).[1]

This guide details the optimized protocols for this route, ensuring high purity and reproducibility for drug development applications.

Synthetic Pathway Visualization

The following diagram illustrates the reaction workflow and the numbering logic that dictates the final nomenclature.

Figure 1: Synthetic workflow from chloropyrazine to the target 1-Boc-3-arylpiperazine, highlighting the regioselectivity logic.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(3-methylphenyl)pyrazine.[1] Mechanism: Pd(0)-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.[1]

Reagents:

-

2-Chloropyrazine (1.0 equiv)[1]

-

3-Methylphenylboronic acid (1.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Protocol:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-chloropyrazine, 3-methylphenylboronic acid, and K₂CO₃.

-

Degassing: Add the Dioxane/Water mixture. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1]

-

Initiation: Add the Pd(dppf)Cl₂ catalyst under a positive stream of nitrogen.[1]

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The spot for chloropyrazine should disappear.[1]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues.[1] Wash the pad with EtOAc.[1]

-

Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][4]

-

Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Expected Yield: 85–92%

-

Appearance: Off-white to pale yellow solid.[1]

-

Step 2: Catalytic Hydrogenation (Pyrazine Reduction)

Objective: Reduction of the aromatic pyrazine ring to the saturated piperazine core.[1] Critical Note: Pyrazines are electron-deficient and can be difficult to reduce.[1] The use of acetic acid helps protonate the nitrogens, facilitating hydrogenation and preventing catalyst poisoning.[1]

Reagents:

-

2-(3-methylphenyl)pyrazine (from Step 1)[1]

-

10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)[1]

-

Solvent: Methanol (MeOH) with 5% Acetic Acid (AcOH)[1]

-

Hydrogen Gas (H₂)[1]

Protocol:

-

Setup: Place the pyrazine intermediate in a hydrogenation vessel (Parr shaker or autoclave). Dissolve in MeOH/AcOH.

-

Catalyst Addition: Carefully add Pd/C (Caution: Pyrophoric when dry.[1] Keep wet).[1] Use approximately 10 wt% of catalyst relative to the substrate mass.[1]

-

Pressurization: Purge the vessel with N₂ (3x), then fill with H₂ to 50–60 psi (3.5–4 bar) .

-

Reaction: Shake/stir at 50°C for 12–18 hours.

-

Workup: Filter the reaction mixture through Celite under nitrogen (do not let the catalyst dry out on the filter paper). Wash with MeOH.

-

Neutralization: Concentrate the filtrate to remove most MeOH.[1] The residue will be the acetate salt.[1] Dissolve in DCM and wash with 1M NaOH (aq) to liberate the free base.[1]

-

Isolation: Dry the organic layer (Na₂SO₄) and concentrate to yield the crude 2-(3-methylphenyl)piperazine.[1]

-

Note: This intermediate is often used directly in the next step without column chromatography.[1]

-

Step 3: Regioselective Boc Protection

Objective: Selective protection of the distal nitrogen (N4) to yield 1-Boc-3-(3-methylphenyl)piperazine.[1] Mechanistic Insight: The piperazine ring has two secondary amines.[1] The amine adjacent to the tolyl group (N1 relative to the substituent) is sterically hindered.[1] The distal amine (N4) is unhindered and reacts significantly faster with Boc anhydride.[1]

Reagents:

-

Crude 2-(3-methylphenyl)piperazine (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (0.95–1.0 equiv)[1]

-

Triethylamine (TEA) (1.5 equiv)[1]

Protocol:

-

Dissolution: Dissolve the crude piperazine in DCM and add TEA. Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve Boc₂O in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Control: Do not use excess Boc₂O; strictly limit to 1.0 equivalent to prevent di-Boc formation.[1]

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quench: Add water to quench the reaction.

-

Extraction: Separate phases. Wash the organic phase with 0.5M citric acid (to remove unreacted starting amine and TEA), then saturated NaHCO₃, then brine.[1]

-

Purification: Flash chromatography (Silica gel, 10–40% EtOAc in Hexanes).

Quality Control & Data Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white solid or viscous oil | Visual |

| Purity | >98.0% | HPLC (210/254 nm) |

| Mass Spec | [M+H]+ = 277.19 (Calc: 276.[1]18) | ESI-MS |

| 1H NMR Diagnostic | Doublet/Broad singlet at ~1.45 ppm (9H, Boc) | 400 MHz DMSO-d6 |

| Regiochemistry | Distinct shifts for C2 vs C6 protons | 2D NMR (HMBC) |

Regiochemistry Validation (NMR): To confirm the Boc is on the distal nitrogen:

-

Look for the CH proton at the chiral center (C3).[1] If the Boc were on the adjacent nitrogen (N1), this proton would show a significant downfield shift due to the carbamate anisotropy.[1]

-

In the correct target (1-Boc-3-tolyl), the C3 proton is adjacent to a free amine (or protonated salt), appearing typically around 3.5–3.8 ppm, whereas the protons adjacent to the Boc (C2 and C6) appear as broadened multiplets.[1]

References

-

Suzuki Coupling on Pyrazines

-

Hydrogenation of Pyrazines

-

Regioselective Protection of Piperazines

Sources

- 1. researchgate.net [researchgate.net]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Application Note: 1-Boc-3-(3-methylphenyl)piperazine

High-Fidelity Building Block for Medicinal Chemistry [1][2]

Introduction & Chemical Profile[2][3][4][5][6][7]

1-Boc-3-m-tolylpiperazine (CAS: 886766-73-0) is a specialized heterocyclic building block used extensively in the synthesis of bioactive small molecules.[1][2] Unlike common N-aryl piperazines, this scaffold features the aryl substituent at the C3 carbon of the piperazine ring.[2][3] This structural distinction creates a chiral center, offering researchers a vector to explore stereochemical structure-activity relationships (SAR) and introduce rigid hydrophobic bulk without occupying the secondary nitrogen (N4) initially.[1][2][3]

Chemical Identity[1][2][3][5][6][7][8][9][10][11]

-

IUPAC Name: tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate[1][2]

-

Key Structural Features:

-

N1-Position: Protected by tert-butoxycarbonyl (Boc), stable to base/nucleophiles, labile to acid.[1][2][3]

-

C3-Position: Substituted with a meta-tolyl group. This introduces steric hindrance near N4 and lipophilicity.[1][2][3]

-

N4-Position: Free secondary amine (

), the primary handle for diversification.[1][2][3]

-

Strategic Utility in Drug Discovery[12]

-

Conformational Restriction: The C3-aryl group biases the piperazine ring conformation (typically chair), locking substituents into specific spatial vectors beneficial for GPCR and kinase binding pockets.[1][2][3]

-

Chirality: The C3 stereocenter allows for the separation of enantiomers (R/S), a critical step in optimizing potency and metabolic stability.[1][2][3]

-

Orthogonal Protection: The N1-Boc group allows selective chemistry at N4 before exposing N1 for further elaboration (e.g., linking to a core scaffold).[1][2][3]

Reactivity Map & Workflow

The following diagram illustrates the logical flow of utilizing this building block, highlighting the orthogonal reactivity of the N4 amine and the N1 protective group.[2][3]

Caption: Figure 1. Orthogonal functionalization workflow. Path A is the standard route, utilizing the free N4 amine while N1 remains protected.[3]

Experimental Protocols

Protocol A: N4-Functionalization via Reductive Amination

Objective: To attach an alkyl group to the free N4 amine using an aldehyde, preserving the N1-Boc group.[1][2] This is preferred over direct alkylation to avoid over-alkylation.[1][2][3]

Reagents:

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask, dissolve This compound (1.0 mmol, 276 mg) in anhydrous DCM (10 mL).

-

Imine Formation: Add the target aldehyde (1.1 mmol).[1][2][3] If the reaction is sluggish (monitored by TLC), add 1-2 drops of glacial acetic acid to catalyze imine formation.[1][2][3] Stir at room temperature (RT) for 30–60 minutes under nitrogen.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise. Note: STAB is preferred over NaCNBH₃ for safety and better selectivity.[3]

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor consumption of the amine by LC-MS (Target Mass: MW + R - O).[1][2][3]

-

Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 10 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: N1-Boc Deprotection (Acidolysis)

Objective: Removal of the Boc group to liberate the N1 amine for subsequent coupling.[1][2][3]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve the intermediate (1.0 mmol) in DCM (5 mL).

-

Acid Addition: Cool to 0°C. Add TFA (5 mL) dropwise. Caution: Exothermic reaction.[1][2][3] Gas evolution (isobutylene) will occur.

-

Reaction: Stir at RT for 1–2 hours. Monitor by TLC (Boc-protected compounds are less polar; the amine product will stay at the baseline) or LC-MS (Loss of 100 Da).[1][2][3]

-

Work-up (Free Base Isolation):

-

Storage: The resulting amine is prone to oxidation/carbamate formation from air (CO₂).[1][2][3] Store under argon at -20°C or use immediately.